molecular formula C11H12N2O3S B034090 Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate CAS No. 105219-75-8

Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate

Cat. No.: B034090
CAS No.: 105219-75-8
M. Wt: 252.29 g/mol
InChI Key: HAHGFZCGLMLOCV-UHFFFAOYSA-N
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Description

Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with methyl and oxo substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

  • 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetic acid
  • 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine

Uniqueness

Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate is unique due to its specific methyl and oxo substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-5-6(2)17-11-9(5)10(15)12-7(13-11)4-8(14)16-3/h4H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHGFZCGLMLOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368464
Record name Methyl (5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105219-75-8
Record name Methyl (5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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